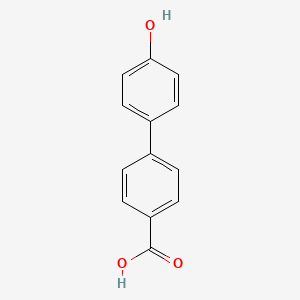
4'-Hydroxy-4-biphenylcarboxylic acid
Overview
Description
4’-Hydroxy-4-biphenylcarboxylic acid is a chemical compound with the molecular formula C13H10O3 . It is used in various applications including as a reagent in chemical reactions .
Synthesis Analysis
The synthesis of 4’-Hydroxy-4-biphenylcarboxylic acid can be achieved from 4-hydroxybiphenyl as the starting material. The process involves several steps including esterification, Friedel-Crafts acetylation, benzylation under phase transfer catalysis (PTC), chloroform reaction, and catalytic hydrogenolysis. This results in an overall yield of 57.8% .
Molecular Structure Analysis
The molecular structure of 4’-Hydroxy-4-biphenylcarboxylic acid consists of two benzene rings connected by a single bond, with a carboxylic acid (-COOH) group and a hydroxyl (-OH) group attached to the 4’ and 4 positions of the biphenyl core, respectively .
Physical And Chemical Properties Analysis
4’-Hydroxy-4-biphenylcarboxylic acid is a solid at room temperature. It has a molecular weight of 214.22 g/mol . The compound’s physical and chemical properties, such as its melting point, boiling point, and solubility, are influenced by its molecular structure, particularly the presence of the carboxylic acid and hydroxyl groups .
Scientific Research Applications
Polymer Science
- Summary of the Application : 4’-Hydroxy-4-biphenylcarboxylic acid (HBCA) is used in the synthesis of thermotropic copolyesters . These copolyesters are based on polyethylene terephthalate (PET) and HBCA .
- Methods of Application : The copolyesters are obtained by melt polycondensation of bis(2-hydroxyethyl) terephthalate and 4’-acetoxybiphenyl-4-carboxylic acid (ABCA) as co-monomers with Sb2O3 as a catalyst . A set of copolymers containing 20–80 mol% of HBCA units was prepared .
- Results or Outcomes : The copolyesters comprising 60–80 mol% of HBCA possessed increased heat resistance and formed nematic melts at 270 °C and higher . The mechanical characteristics of these liquid crystal (LC) copolyesters showed similar or better values than those of well-known LC polymers .
Diagnostics
- Summary of the Application : 4’-Hydroxy-4-biphenylcarboxylic acid is used in diagnostic assay manufacturing and hematology .
Synthesis of Europium, Terbium Complexes
- Summary of the Application : 4’-Hydroxy-4-biphenylcarboxylic acid is used in the synthesis and characterization of europium and terbium complexes .
Organic Luminescent Materials
- Summary of the Application : 4’-Hydroxy-4-biphenylcarboxylic acid is used in the development of organic luminescent materials .
Liquid Crystal Materials
- Summary of the Application : 4’-Hydroxy-4-biphenylcarboxylic acid is used in the development of liquid crystal materials .
Farnesoid X Receptor Antagonists
- Summary of the Application : 4’-Hydroxy-4-biphenylcarboxylic acid is used in the development of farnesoid X receptor antagonists .
Synthesis of Ethyl 4’-hydroxy-4-biphenylcarboxylate
- Summary of the Application : 4’-Hydroxy-4-biphenylcarboxylic acid is used in the synthesis of Ethyl 4’-hydroxy-4-biphenylcarboxylate .
Synthesis of 4’-Octyl-4-biphenylcarboxylic Acid
Safety And Hazards
4’-Hydroxy-4-biphenylcarboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation. Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-(4-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGCXYYDAVPSFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306717 | |
| Record name | 4'-Hydroxy-4-biphenylcarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxy-4-biphenylcarboxylic acid | |
CAS RN |
58574-03-1 | |
| Record name | 58574-03-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Hydroxy-4-biphenylcarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Hydroxy-4-biphenylcarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

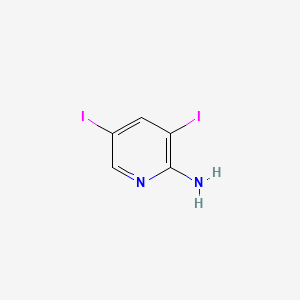
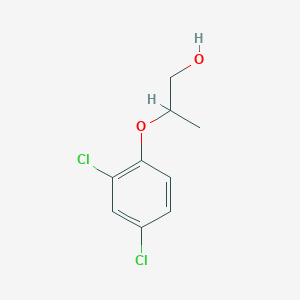
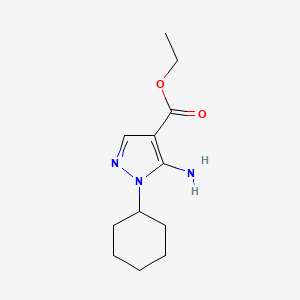
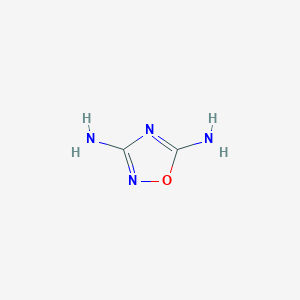
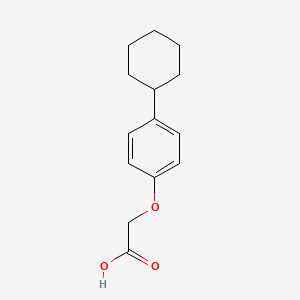
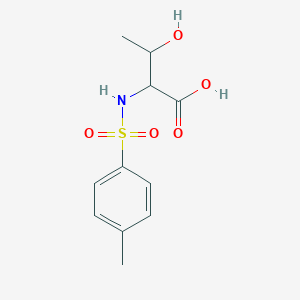
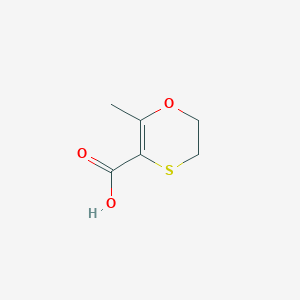

![3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B1296527.png)
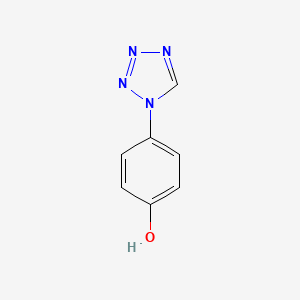
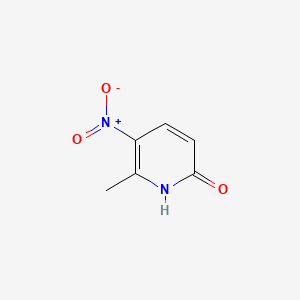
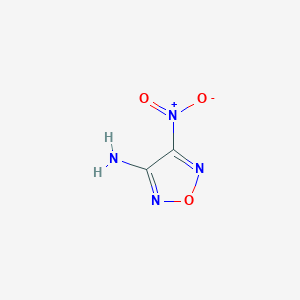
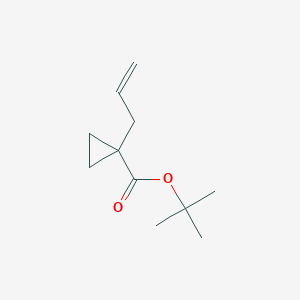
![4-[(2,2-Dimethylpropanoyl)amino]benzoic acid](/img/structure/B1296536.png)